molecular formula C16H24N6O2 B6715670 N,N-diethyl-4-[3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide

N,N-diethyl-4-[3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide

Cat. No.: B6715670
M. Wt: 332.40 g/mol
InChI Key: JPXVNECKBDZLBM-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, an oxadiazole ring, and an imidazole ring

Properties

IUPAC Name

N,N-diethyl-4-[3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-4-21(5-2)16(23)22-9-6-12(7-10-22)15-18-13(19-24-15)14-17-8-11-20(14)3/h8,11-12H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXVNECKBDZLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C2=NC(=NO2)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole rings. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles . The oxadiazole ring is usually formed through the reaction of hydrazides with carboxylic acids or their derivatives .

The final step involves the coupling of the imidazole and oxadiazole rings with the piperidine ring, followed by the introduction of the carboxamide group. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydrazides.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N,N-diethyl-4-[3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-[3-(1-methylimidazol-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-1-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N,N-diethyl-4-[3-(1-methylimidazol-2-yl)-1,2,4-triazol-5-yl]piperidine-1-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

N,N-diethyl-4-[3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide is unique due to the presence of both an imidazole and an oxadiazole ring, which can provide a diverse range of chemical and biological properties. The combination of these rings in a single molecule can enhance its ability to interact with multiple molecular targets, making it a versatile compound for various applications.

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